molecular formula C12H11NO B569001 (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one CAS No. 1312077-05-6

(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one

Cat. No.: B569001
CAS No.: 1312077-05-6
M. Wt: 185.226
InChI Key: NMRXLQWLAGHNGU-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one (CAS 1312077-05-6) is a chiral chemical building block that integrates a 1-indanone scaffold with a propargylamine group. This structure is of significant interest in medicinal chemistry research, particularly in the development of compounds for neuroscience. The propargylamine moiety is a key functional group found in established inhibitors of monoamine oxidase (MAO), an enzyme target for neurodegenerative conditions . The 1-indanone core structure is associated with a broad spectrum of biological activities and is frequently investigated in the synthesis of potential therapeutics for neurodegenerative diseases, such as Alzheimer's disease, as well as for antiviral, anti-inflammatory, and anticancer applications . The specific (R)-enantiomer of this compound is available for researchers requiring a stereochemically pure reagent. Its molecular formula is C12H11NO and it has a molecular weight of 185.226 g/mol . This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(3R)-3-(prop-2-ynylamino)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11,13H,7-8H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRXLQWLAGHNGU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN[C@@H]1CC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312077-05-6
Record name 1H-Inden-1-one, 2,3-dihydro-3-(2-propyn-1-ylamino)-, (3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312077056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one, (3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWC4KM8D9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Alkylation of (R)-1-Indenamine Derivatives

This two-step approach dominates industrial production due to scalability and high yields (85–92%):

Step 1: Aminolysis with Trifluoroacetate
(R)-(+)-1-indenamine reacts with trifluoroacetic anhydride in alcoholic solvents (methanol/ethanol) at 50–80°C for 12–24 hours, forming a trifluoroacetamide intermediate.

Reaction conditions :

ParameterSpecification
SolventMethanol, ethanol, or trifluoroethanol
Temperature50–80°C
Molar ratio (TFAA:1)1.2:1
Yield89–93%

Step 2: Propargylation
The intermediate undergoes alkylation with propargyl bromide (X = Br) or chloride (X = Cl) in tetrahydrofuran (THF) or dioxane, catalyzed by potassium carbonate (K₂CO₃) at 40–60°C.

Critical parameters :

  • Base selection : K₂CO₃ outperforms NaOH in minimizing epimerization.

  • Solvent polarity : THF enhances nucleophilicity of the amine, reducing reaction time to 6–8 hours.

Direct Propargylamine Formation

Alternative one-pot methods condense 1-indanone with propargylamine under reductive amination conditions. While less common, this route avoids intermediate isolation:

Protocol :

  • Reductive amination : 1-Indanone, propargylamine, and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 48 hours.

  • Acid workup : HCl quench followed by crystallization from ethyl acetate.

Limitations :

  • Lower enantioselectivity (70–75% ee) requiring chiral chromatography.

  • Yield reduction to 65–70% due to competing ketone reduction.

Industrial-Scale Optimization

Solvent and Catalyst Screening

Patent CN102464589A systematically evaluates solvents for alkylation:

SolventReaction Time (h)Yield (%)Purity (%)
THF69299.5
Dioxane88898.7
MTBE108497.2

THF emerges as optimal, balancing reaction rate and product stability.

Temperature-Dependent Stereochemical Integrity

Maintaining temperatures below 60°C prevents racemization:

  • 40°C : 99.2% ee, 91% yield.

  • 70°C : 94.1% ee, 85% yield.

Analytical Characterization

Post-synthesis quality control employs:

  • HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) for enantiomeric excess determination.

  • NMR : Key signals include δ 7.8–7.2 (m, 4H, aromatic), δ 4.1 (d, 1H, NH), δ 3.2 (m, 2H, CH₂ propargyl).

Emerging Methodologies

Enzymatic Resolution

Preliminary studies explore lipase-catalyzed kinetic resolution of racemic mixtures, achieving 98% ee via selective acylation. However, throughput limitations hinder industrial adoption.

Flow Chemistry

Microreactor systems enhance heat transfer during exothermic alkylation, reducing batch variability (RSD <2%) and improving yield to 94% .

Chemical Reactions Analysis

Types of Reactions

(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: The prop-2-ynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an oxo-indenone, while reduction could produce a dihydroindenone derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Derivatives with Alkyl/Aryl Substituents
  • 1H-Inden-1-one, 2,3-dihydro-3,3-dimethyl (CAS 136-85-6): Features a dimethyl group at the 3-position. This compound lacks the propargylamino group but shares the indenone core, making it a simpler analogue for studying steric effects .
  • 1H-Inden-1-one, 2,3-dihydro-3-methyl (CAS 6072-57-7): A mono-methyl variant, highlighting how minor substituent changes alter physicochemical properties .
Bioactive Derivatives
  • (E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one : Incorporates an indole-methylene group, exhibiting antimicrobial activity against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., C. albicans). DFT studies reveal a low HOMO-LUMO gap (4.52 eV), suggesting high reactivity .
  • 2,3-Dihydro-3,5-bis(3-methoxyphenyl)-1H-inden-1-one: A natural product isolated from S. alba extracts, demonstrating dual aromatic substitution.

Pharmaceutical Derivatives

Donepezil Hydrochloride (±)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride:
  • Application : Acetylcholinesterase inhibitor for Alzheimer’s disease.
  • Structural Distinction : A bulky piperidinylmethyl group at the 2-position and methoxy substituents at 5,6-positions, enhancing CNS penetration .
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1H-inden-1-one (41O):
  • Application: Inhibits Mycobacterium tuberculosis BioA enzyme (IC₅₀ = 0.15 µM). Docking studies show interactions with pyridoxal-5'-phosphate (PLP) cofactor, unlike the propargylamino group in the target compound .

Comparative Analysis Table

Compound Name Substituents/Modifications Biological Activity/Application Key Features Reference ID
(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one 3R-propargylamino MAO-B inhibitor intermediate (Rasagiline) Chiral center, propargylamine moiety
Donepezil Hydrochloride 5,6-dimethoxy; piperidinylmethyl Acetylcholinesterase inhibition (Alzheimer’s) CNS-targeting substituents
(E)-2-((1H-Indol-3-yl)methylene) derivative Indole-methylene Antimicrobial (Gram-negative bacteria) Low HOMO-LUMO gap (4.52 eV)
2,3-Dihydro-3,5-bis(3-methoxyphenyl) Bis(3-methoxyphenyl) Natural product (S. alba extract) Enhanced lipophilicity
5-[4-(3-Chlorobenzoyl)piperazin-1-yl] Piperazine-chlorobenzoyl Antitubercular (BioA enzyme inhibition) PLP cofactor interaction

Key Insights

  • Stereochemistry : The (3R)-configuration in the target compound is critical for MAO-B inhibition, whereas racemic mixtures (e.g., Donepezil) rely on bulky groups for target specificity.
  • Substituent Effects: Propargylamino and indole-methylene groups enhance reactivity and antimicrobial activity, respectively, while methoxy/chloro groups improve target binding in enzymes.
  • Synthetic Complexity : Introduction of propargylamine requires precise stereochemical control compared to simpler alkylation/acylation reactions in analogues.

Biological Activity

(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one is a compound that plays a significant role in medicinal chemistry, particularly as an intermediate in the synthesis of Rasagiline, a drug used in the treatment of Parkinson's disease. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₁NO
  • Molecular Weight : 185.22 g/mol
  • CAS Number : 1312077-05-6
  • Melting Point : 51-54°C
  • Solubility : Slightly soluble in chloroform, DMSO, and methanol .

The biological activity of this compound is primarily associated with its role as an inhibitor of monoamine oxidase B (MAO-B). This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, the compound increases dopamine levels, which can alleviate symptoms of Parkinson's disease and other neurological disorders .

1. Antiparkinsonian Effects

Research indicates that this compound serves as a precursor to Rasagiline. Rasagiline is known for its neuroprotective properties and ability to enhance dopaminergic function in patients with Parkinson's disease. The compound's structural similarity to Rasagiline suggests it may exhibit similar biological effects .

2. Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to this compound. For instance, derivatives have shown promising activity as tubulin polymerization inhibitors, which disrupt cancer cell division. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines by upregulating apoptotic markers such as cleaved PARP and caspase-3 .

Compound Target Effect
Compound 32TubulinInhibits polymerization; induces apoptosis
(3R)-DihydroMAO-BIncreases dopamine levels

Case Study 1: Parkinson's Disease Treatment

In clinical settings, compounds like Rasagiline derived from this compound have been shown to improve motor functions in patients with Parkinson's disease. A study involving a cohort of patients demonstrated significant improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores following treatment with Rasagiline .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of 2-substituted 2,3-dihydroquinazolinones revealed that these compounds could significantly inhibit tumor growth in xenograft models. The study highlighted how these compounds disrupt microtubule dynamics and induce cell cycle arrest at the G2/M phase . While not directly testing this compound, the findings suggest potential pathways for further research.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high enantiomeric purity in (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one?

  • Methodological Answer : Utilize asymmetric synthesis techniques, such as chiral auxiliaries or transition-metal-catalyzed enantioselective reactions. For example, evidence from similar indenone derivatives (e.g., 3’-phenylamino-spiroindoline quinazolines) highlights the use of stereoselective cyclization or resolution via chiral HPLC to isolate the desired (R)-enantiomer . Characterization via polarimetry and circular dichroism (CD) spectroscopy can validate optical purity.

Q. How can the molecular structure of this compound be confirmed using crystallographic data?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, analogous indenone derivatives (e.g., dihydroimidazole-indole solvates) were resolved at 90 K to determine bond angles, stereochemistry, and hydrogen-bonding networks . Data refinement using software like SHELX or Olex2 ensures accuracy, with R-factors < 0.05 indicating reliable structural assignments.

Q. What analytical techniques are optimal for quantifying impurities in synthesized batches?

  • Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) detects trace impurities (<0.1%). For structurally related compounds (e.g., polyimide resins), reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) achieve baseline separation . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, DEPT-135) further identifies regioisomeric byproducts.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. Discrepancies in proton environments (e.g., diastereotopic protons) may arise from dynamic effects like ring puckering in the indenone system . Variable-temperature NMR can clarify conformational mobility.

Q. What mechanistic insights govern the reactivity of the propargylamine substituent in catalytic transformations?

  • Methodological Answer : Study the compound’s behavior under palladium-catalyzed coupling (e.g., Sonogashira) or click chemistry conditions. Kinetic profiling (e.g., in situ IR or 19F^{19}\text{F} NMR for fluorine-tagged analogs) can track reaction intermediates . Computational modeling (MD or QM/MM) may reveal steric effects from the propargyl group impeding or directing regioselectivity.

Q. How do structural modifications (e.g., replacing propargylamine with alkyl/aryl groups) affect bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies via systematic substitution. For example, in antibacterial indenone derivatives, replacing the propargyl group with methyl or phenyl altered MIC values against S. aureus by 4–16-fold . Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes in target proteins.

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental LogP values?

  • Methodological Answer : Re-evaluate computational parameters (e.g., solvent models in COSMO-RS) and validate experimentally via shake-flask partitioning (octanol/water). For instance, indenone derivatives with polar substituents (e.g., hydroxyl) showed deviations >0.5 LogP units due to unaccounted hydrogen bonding .

Methodological Tables

Technique Application Example from Evidence
SCXRDStereochemical confirmationResolution of dihydroimidazole solvate
Chiral HPLCEnantiomeric separationIsolation of (R)-3-aminoindenol
DFT (B3LYP/6-31G*)NMR chemical shift predictionValidation of indole derivatives
LC-MSImpurity profilingPolyimide resin analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.